molecular formula C30H23NO6 B4154257 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B4154257
M. Wt: 493.5 g/mol
InChI Key: RVHCDEHTBBOGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(2-furylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including benzyloxy, methoxy, and furylmethyl groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of the chromeno[2,3-c]pyrrole core: This step involves cyclization reactions under specific conditions to form the core structure.

    Introduction of the benzyloxy and methoxy groups: These groups are usually introduced through substitution reactions using appropriate reagents.

    Attachment of the furylmethyl group: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the furylmethyl group to the core structure.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often using catalysts and optimized reaction conditions.

Chemical Reactions Analysis

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(2-furylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups into their reduced forms.

    Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

    Coupling Reactions: The furylmethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(2-furylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are being explored in various studies.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate their activity and lead to downstream biological effects.

    Interacting with DNA or RNA: This can affect gene expression and cellular functions.

    Modulating signaling pathways: The compound can influence various signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(2-furylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds, such as:

    1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(4-methoxybenzyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole: This compound has similar structural features but differs in the substitution pattern, leading to different chemical and biological properties.

    1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(3-chloro-4-methylphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: The presence of chloro and methyl groups introduces additional reactivity and potential biological activities.

Properties

IUPAC Name

2-(furan-2-ylmethyl)-1-(3-methoxy-4-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23NO6/c1-34-25-16-20(13-14-24(25)36-18-19-8-3-2-4-9-19)27-26-28(32)22-11-5-6-12-23(22)37-29(26)30(33)31(27)17-21-10-7-15-35-21/h2-16,27H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHCDEHTBBOGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C5C3=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
Reactant of Route 2
1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 3
Reactant of Route 3
1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 4
Reactant of Route 4
1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 5
Reactant of Route 5
1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.